molecular formula C20H34O2 B14416160 5-Tetradecylbenzene-1,3-diol CAS No. 80368-57-6

5-Tetradecylbenzene-1,3-diol

Cat. No.: B14416160
CAS No.: 80368-57-6
M. Wt: 306.5 g/mol
InChI Key: CCCKVVJXRFGMFY-UHFFFAOYSA-N
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Description

5-Tetradecylbenzene-1,3-diol: is an organic compound characterized by a benzene ring substituted with a tetradecyl chain and two hydroxyl groups at the 1 and 3 positions. This compound belongs to the class of diols, which are known for their two hydroxyl functional groups. The presence of the long alkyl chain and the hydroxyl groups imparts unique physical and chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tetradecylbenzene-1,3-diol typically involves the alkylation of benzene followed by hydroxylation. One common method is the Friedel-Crafts alkylation of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields tetradecylbenzene, which is then subjected to hydroxylation using reagents like osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 1 and 3 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 5-Tetradecylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Tetradecylbenzene-1,3-diol is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used to study the effects of long alkyl chains on the biological activity of diols. It may also serve as a model compound for understanding the interactions of similar molecules with biological membranes .

Medicine: The hydroxyl groups in this compound can be modified to create derivatives with potential pharmaceutical applications. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound can be used as an intermediate in the production of surfactants, lubricants, and polymers. Its amphiphilic nature makes it suitable for use in formulations requiring both hydrophilic and hydrophobic properties .

Mechanism of Action

The mechanism of action of 5-Tetradecylbenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups and alkyl chain. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the alkyl chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 5-Tetradecylbenzene-1,3-diol is unique due to the presence of the long tetradecyl chain, which imparts distinct hydrophobic properties compared to other diols like resorcinol, hydroquinone, and catechol. This long alkyl chain enhances its solubility in non-polar solvents and its ability to interact with hydrophobic environments, making it more suitable for applications in surfactants and lubricants .

Properties

CAS No.

80368-57-6

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

5-tetradecylbenzene-1,3-diol

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-19(21)17-20(22)16-18/h15-17,21-22H,2-14H2,1H3

InChI Key

CCCKVVJXRFGMFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

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